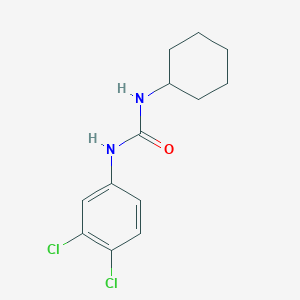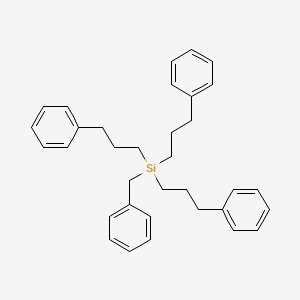
3-(2,5-dimethyl-1H-pyrrol-1-yl)-5-methylisoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,5-dimethyl-1H-pyrrol-1-yl)-5-methylisoxazole is an organic compound that belongs to the class of heterocyclic compounds It features a pyrrole ring substituted with two methyl groups at positions 2 and 5, and an isoxazole ring substituted with a methyl group at position 5
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-5-methylisoxazole can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction between 2,5-dimethylpyrrole and 5-methylisoxazole can be catalyzed by a strong acid such as sulfuric acid or a Lewis acid like aluminum chloride. The reaction is typically carried out at elevated temperatures (around 100-150°C) to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. Additionally, purification techniques like distillation or recrystallization are employed to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(2,5-dimethyl-1H-pyrrol-1-yl)-5-methylisoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. For example, halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine gas in the presence of iron(III) chloride as a catalyst.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced derivatives with hydrogen atoms added to the structure.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
3-(2,5-dimethyl-1H-pyrrol-1-yl)-5-methylisoxazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-5-methylisoxazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
3-(2,5-dimethyl-1H-pyrrol-1-yl)thiophene-2-carboxylic acid: Similar structure with a thiophene ring instead of an isoxazole ring.
(2,5-dimethyl-1H-pyrrol-1-yl)acetic acid: Similar structure with an acetic acid group instead of an isoxazole ring.
Uniqueness
3-(2,5-dimethyl-1H-pyrrol-1-yl)-5-methylisoxazole is unique due to the presence of both pyrrole and isoxazole rings, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C10H12N2O |
|---|---|
Peso molecular |
176.21 g/mol |
Nombre IUPAC |
3-(2,5-dimethylpyrrol-1-yl)-5-methyl-1,2-oxazole |
InChI |
InChI=1S/C10H12N2O/c1-7-4-5-8(2)12(7)10-6-9(3)13-11-10/h4-6H,1-3H3 |
Clave InChI |
TYORYTQOHKTVOQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(N1C2=NOC(=C2)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



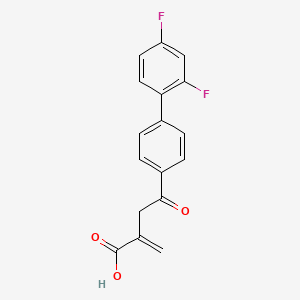
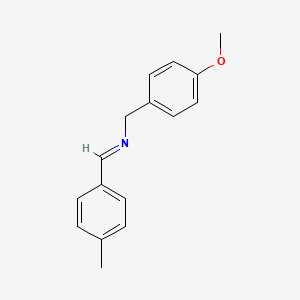

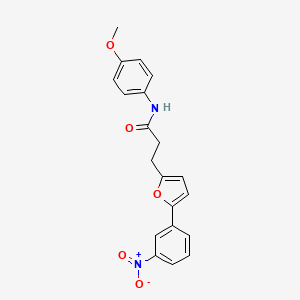

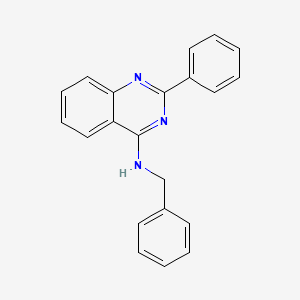
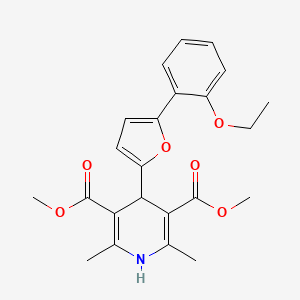
![2-[(2E)-2-(4-hydroxybenzylidene)hydrazinyl]-N-(4-methylphenyl)-2-oxoacetamide](/img/structure/B11949992.png)
